Ammonium magnesium orthophosphate
Description
Properties
IUPAC Name |
azanium;magnesium;phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZRMHIULZDAKC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[O-]P(=O)([O-])[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4MgNO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15490-91-2 (Parent) | |
| Record name | Ammonium magnesium phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785219 | |
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DSSTOX Substance ID |
DTXSID00872567 | |
| Record name | Ammonium magnesium phosphate ((NH4)Mg(PO4)) | |
| Source | EPA DSSTox | |
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Molecular Weight |
137.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, White solid; [Hawley] Insoluble in water; [MSDSonline] | |
| Record name | Phosphoric acid, ammonium magnesium salt (1:1:1) | |
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| Record name | Ammonium magnesium phosphate | |
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CAS No. |
7785-21-9, 143601-25-6 | |
| Record name | Ammonium magnesium phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, ammonium magnesium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143601256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, ammonium magnesium salt (1:1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium magnesium phosphate ((NH4)Mg(PO4)) | |
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| Record name | Ammonium magnesium orthophosphate | |
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| Record name | AMMONIUM MAGNESIUM PHOSPHATE | |
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Mechanism of Action
Target of Action
Ammonium magnesium orthophosphate, also known as struvite, primarily targets phosphorus and nitrogen compounds in wastewater. It plays a crucial role in the removal of these compounds, thereby reducing eutrophication and improving water quality.
Mode of Action
This compound interacts with its targets by forming crystalline structures. This compound is used in wastewater treatment processes to remove high concentrations of phosphate and ammonia. The removal process involves the formation of struvite crystals, which encapsulate the target compounds and facilitate their removal.
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the cycling of phosphorus. Phosphorus is an essential nutrient for plant growth and development. In the soil environment, phosphorus undergoes various transformations, including mineralization and immobilization, weathering, and precipitation. This compound plays a role in these transformations, particularly in the solubilization of phosphate.
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its physical and chemical propertiesIts solubility and reactivity in water play a crucial role in its bioavailability.
Result of Action
The primary result of this compound’s action is the removal of phosphorus and nitrogen compounds from wastewater. This leads to a reduction in eutrophication and an improvement in water quality. Additionally, the recovered phosphorus and nitrogen can potentially be reused, contributing to resource recovery and circular economy.
Action Environment
The action of this compound is influenced by various environmental factors. These include the concentration of target compounds in the wastewater, the pH of the solution, and the presence of other ions. These factors can affect the compound’s efficacy and stability.
Biochemical Analysis
Biochemical Properties
Ammonium magnesium orthophosphate plays a significant role in biochemical reactions, particularly in the context of urinary tract infections and kidney stone formation. It interacts with urease-producing bacteria, such as Proteus and Klebsiella, which hydrolyze urea to produce ammonia. This process increases the pH of the urine, leading to the precipitation of this compound . The compound also interacts with calcium carbon-apatite, forming mixed stones in the urinary tract .
Cellular Effects
This compound affects various types of cells and cellular processes, particularly in the urinary system. It can lead to the formation of large kidney stones, which can obstruct the urinary tract and cause significant pain and infection . The presence of this compound in the urine can also influence cell signaling pathways and gene expression related to inflammation and immune response . Additionally, it can impact cellular metabolism by altering the pH balance within the urinary tract .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with urease-producing bacteria. The hydrolysis of urea by these bacteria produces ammonia, which increases the pH of the urine and promotes the crystallization of this compound . This process is further facilitated by the presence of magnesium and phosphate ions in the urine. The compound can also inhibit certain enzymes involved in the regulation of urinary pH, leading to further precipitation and stone formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable in alkaline conditions but can degrade in acidic environments . Long-term studies have shown that the presence of this compound in the urine can lead to chronic kidney infections and recurrent stone formation . In vitro studies have demonstrated that the compound can persist in the urinary tract for extended periods, leading to ongoing cellular damage and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may not cause significant harm, but at higher doses, it can lead to the rapid formation of large kidney stones and severe urinary tract obstruction . Toxic effects at high doses include renal failure, severe pain, and systemic infection . Threshold effects have been observed, where a certain concentration of the compound is required to initiate stone formation .
Metabolic Pathways
This compound is involved in metabolic pathways related to phosphate and magnesium homeostasis. It interacts with enzymes such as urease, which catalyzes the hydrolysis of urea to ammonia . The compound also affects the metabolic flux of phosphate and magnesium ions, leading to changes in their levels within the urinary tract . These interactions can influence the overall metabolic balance and contribute to the formation of kidney stones .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins that recognize phosphate and magnesium ions . The compound can accumulate in the renal pelvis and other parts of the urinary tract, leading to localized crystallization and stone formation . Its distribution is influenced by factors such as urine pH and the presence of other ions .
Subcellular Localization
This compound is primarily localized in the renal pelvis and urinary tract, where it forms crystalline deposits . It can also be found in subcellular organelles such as lysosomes and endosomes, where it may influence cellular functions . The compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to these compartments . This subcellular distribution can impact its activity and function within the cells.
Biological Activity
Ammonium magnesium orthophosphate, commonly known as struvite (chemical formula: NH₄MgPO₄·6H₂O), is a compound that has garnered significant attention due to its potential applications in agriculture, wastewater treatment, and as a biomaterial. This article explores the biological activity of struvite, including its role in nutrient recovery, its interactions with biological systems, and its implications for environmental sustainability.
Overview of Struvite
Struvite is a crystalline compound formed from magnesium, ammonium, and phosphate ions. It is often precipitated from wastewater containing high levels of these nutrients, making it a valuable resource for nutrient recovery in agricultural practices. The compound is characterized by its high solubility in water at neutral pH levels, which facilitates its use in various biological applications.
Biological Activity and Applications
1. Nutrient Recovery and Fertilizer Production
Struvite serves as an effective slow-release fertilizer due to its nutrient composition. Studies have shown that struvite can be recovered from wastewater treatment processes, particularly in systems designed to treat nitrogen and phosphorus-rich effluents. The production of struvite not only recycles essential nutrients but also mitigates environmental issues related to nutrient pollution.
- Case Study: Wastewater Treatment
A study demonstrated the successful recovery of struvite from wastewater using a controlled pH process. The stoichiometric ratios of magnesium to ammonium to phosphate were maintained at 1:1:1, leading to efficient struvite formation with minimal environmental impact .
| Parameter | Value |
|---|---|
| Mg:N:P Ratio | 1:1:1 |
| Precipitation pH | 8.5 |
| Struvite Yield | 90% recovery |
2. Biological Interactions
Struvite's interaction with biological systems has been extensively studied, particularly regarding its role in promoting microbial growth and activity in soil and aquatic environments. Research indicates that the presence of struvite can enhance the growth of specific microbial communities responsible for nutrient cycling.
- Microbial Growth Enhancement
The addition of struvite to soil has been shown to increase microbial biomass and activity, leading to improved soil fertility and plant growth . This effect is attributed to the slow-release nature of struvite, which provides a steady supply of nutrients over time.
3. Crystallization Dynamics
The crystallization behavior of struvite in various environments has implications for its biological activity. Studies have indicated that urinary macromolecules can promote the crystallization process, resulting in larger crystal sizes that may enhance nutrient release rates .
- Crystallization Study Findings
In controlled experiments, struvite crystals formed in dialyzed urine exhibited larger sizes compared to those formed in salt solutions, suggesting that biological components can influence crystal morphology .
Research Findings
Recent research has focused on optimizing the conditions for struvite precipitation and understanding its ecological impacts. Key findings include:
-
Adsorption Capacity
Modified zeolites have been shown to effectively adsorb ammonium and orthophosphate ions from aqueous solutions, with removal efficiencies reaching up to 90% under optimal conditions . This highlights the potential for combined use of struvite with other materials for enhanced nutrient recovery. -
Environmental Impact
The use of struvite as a fertilizer has been associated with reduced leaching of nutrients into water bodies, thereby minimizing eutrophication risks .
Scientific Research Applications
Wastewater Treatment
Phosphorus Recovery
Struvite has gained attention for its potential in recovering phosphorus from wastewater. The precipitation of struvite occurs when there is a balanced mole ratio of magnesium, ammonia, and phosphate in the wastewater. This process not only helps in nutrient recovery but also mitigates the environmental impact of phosphorus discharge into water bodies .
Operational Benefits
The formation of struvite can lead to scaling issues in wastewater treatment facilities, clogging pipes and equipment. However, it also presents an opportunity for recycling nutrients back into agriculture as a slow-release fertilizer. Effective management strategies have been developed to control struvite formation, including chemical cleaning methods and innovative technologies that prevent scaling while enhancing nutrient recovery .
| Parameter | Condition for Struvite Formation |
|---|---|
| pH | High (alkaline conditions) |
| Mole Ratio | 1:1:1 (Mg:NH₄:PO₄) |
| Temperature | Lower temperatures preferred |
| Nutrient Source | Wastewater containing nitrogen and phosphorus |
Agricultural Applications
Struvite serves as an effective slow-release fertilizer due to its nutrient composition, which includes phosphorus, nitrogen, and magnesium—essential macronutrients for plant growth. The use of struvite as fertilizer has been documented since 1857, emphasizing its historical significance in agricultural practices . Its application promotes sustainable farming by recycling nutrients from waste streams.
Production Methods
Recent studies have explored various methods for synthesizing struvite from waste effluents rich in ammonium and phosphoric acid. For instance, one study demonstrated the feasibility of producing high-purity struvite by adjusting pH levels and maintaining specific mole ratios during the reaction process . This method not only aids in waste management but also helps control environmental hazards associated with nutrient discharge.
Medical Applications
Struvite is also relevant in medical contexts, particularly concerning urinary health. It is a component of certain types of kidney stones known as struvite calculi, which can form in individuals with urinary tract infections caused by urease-producing bacteria. These bacteria hydrolyze urea to ammonia, increasing urine pH and promoting struvite crystallization .
Case Studies
- A clinical case study highlighted the successful breakdown of struvite calculi using systemic medical treatments combined with antibiotic therapy. This approach aims to manage infections while preventing recurrence of stone formation .
- Another study focused on the biochemical pathways affected by struvite in urinary systems, noting that its presence can lead to significant health complications if not managed properly.
Comparison with Similar Compounds
Struvite (Magnesium Ammonium Phosphate Hexahydrate, NH₄MgPO₄·6H₂O)
- Key Differences :
- Applications :
Monoammonium Phosphate (NH₄H₂PO₄) and Diammonium Phosphate ((NH₄)₂HPO₄)
- Notes: MAP and DAP lack magnesium, limiting their utility in systems requiring Mg²⁺ co-precipitation . this compound is less soluble than MAP/DAP, making it ideal for controlled nutrient release .
Potassium Dihydrogen Orthophosphate (KH₂PO₄)
Calcium Phosphates (e.g., Hydroxyapatite, Ca₅(PO₄)₃OH)
- Formation : Dominates in calcium-rich environments (e.g., bones, hard water scaling) .
- Medical Relevance : Primary component of calcium phosphate urinary stones, contrasting with struvite stones linked to infections .
- Solubility : Lower than this compound at neutral pH, but higher under acidic conditions .
Magnesium Potassium Phosphate (MgKPO₄)
- Structure : Analogous to struvite but substitutes NH₄⁺ with K⁺ .
- Applications : Used in specialty cements and ceramics, though less studied than this compound .
- Solubility Product : Log Ksp ≈ −12.3, slightly higher than struvite (−13.2), indicating lower stability .
Research Findings and Industrial Implications
Wastewater Treatment
- This compound precipitates rapidly in Mg/SS electrochemical systems, achieving 92% orthophosphate removal in 10 minutes. However, struvite formation is often incomplete due to non-equimolar ion ratios .
- Competing ions (e.g., Ca²⁺) and pH fluctuations can shift precipitation toward calcium phosphates or amorphous magnesium phosphates .
Construction Materials
Medical Context
- Struvite stones account for 10–15% of urinary calculi, associated with urease-producing bacterial infections. Preventive strategies include urine acidification and dietary Mg²⁺ supplementation .
Preparation Methods
Traditional Batch Precipitation
The foundational method for synthesizing ammonium magnesium orthophosphate involves the reaction of magnesium hydroxide, phosphoric acid, and ammonia in aqueous media. Stoichiometric ratios of 1:1:1 for Mg(OH)₂:NH₃:H₃PO₄ are critical to ensure complete conversion to MgNH₄PO₄·6H₂O. Excess ammonia (1.05 moles per mole of Mg(OH)₂) is often introduced to mitigate losses due to volatilization during reaction.
In laboratory settings, precipitation is typically performed in two stages to enhance purity. Baxter and Jones’ method, adapted for analytical precision, involves initial precipitation from a cooled, acidic solution adjusted to alkalinity with ammonium hydroxide. After standing for 4–24 hours, the precipitate is dissolved in dilute hydrochloric acid and reprecipitated to remove contaminants such as calcium and alkali metals. This double precipitation ensures a final product with minimal impurities, achieving >99% purity when ignited to magnesium pyrophosphate (Mg₂P₂O₇).
Continuous Industrial Production
Reactor-Granulator Systems
Industrial-scale production employs continuous reactor-granulators to achieve high throughput. A patented process describes the simultaneous feeding of magnesium hydroxide slurry (46% solids), phosphoric acid (50–55% P₂O₅), and liquid anhydrous ammonia into a reactor partially filled with seed crystals from prior batches. The exothermic reaction forms MgNH₄PO₄·H₂O granules, which are continuously discharged, dried, and screened.
Table 1: Feed Rates and Product Composition in Continuous Production
| Component | Feed Rate (lbs/hr) | Product Analysis (wt%) |
|---|---|---|
| Phosphoric acid (50% P₂O₅) | 8,690 | 46.51% P₂O₅ |
| Liquid NH₃ | 1,185 | 8.78% N |
| Mg(OH)₂ slurry (31% MgO) | 8,635 | 21.47% MgO |
Particle Size Control and Recycling
Post-drying, granules are sieved into two fertilizer-grade fractions: 3–6 mesh and 6–16 mesh. Fines (<16 mesh) are recycled to the reactor, while oversize particles (>3 mesh) are crushed and reintroduced to the screening system. This closed-loop design minimizes waste and optimizes particle size distribution for agricultural use.
Factors Influencing Synthesis Efficiency
Reactant Purity and Concentration
Commercial-grade Mg(OH)₂ (98% purity) is preferred for cost efficiency, though reagent-grade materials may be used in analytical preparations. Phosphoric acid concentration significantly impacts reaction kinetics; concentrations below 40% P₂O₅ prolong granulation, while concentrations above 55% risk incomplete neutralization.
Temperature and Mixing Dynamics
Maintaining temperatures below 40°C during precipitation prevents ammonia loss and ensures crystalline product formation. In reactor-granulators, vigorous mixing ensures homogeneous heat distribution and prevents localized overheating, which can degrade product quality.
Post-Synthesis Processing
Drying and Cooling
Granules are dried at 90–110°C to reduce moisture content to <2%, followed by forced-air cooling to ambient temperature. Cooling prevents caking during storage and maintains flowability.
Quality Control Metrics
Product quality is assessed via elemental analysis (N, P₂O₅, MgO) and particle size distribution. Deviation from the ideal MgO:P₂O₅ molar ratio (1.6–1.7:1) indicates incomplete reaction or contamination.
Analytical Applications and Method Validation
Gravimetric Analysis
The compound’s role in quantifying magnesium or phosphate ions relies on its stoichiometric conversion to Mg₂P₂O₇. Ignition at 1,050–1,100°C ensures complete pyrophosphate formation, with mass losses calibrated to account for residual moisture.
Table 2: Comparative Results of Single vs. Double Precipitation
| Method | Mg₂P₂O₇ Yield (g) | Purity (%) |
|---|---|---|
| Single Precipitation | 0.0807 | 97.2 |
| Double Precipitation | 0.0798 | 99.6 |
Data adapted from NIST Journal of Research.
Industrial and Agricultural Implications
The non-burning granular form of this compound ensures slow nutrient release, reducing leaching and volatilization losses in soils . Its high magnesium content also addresses soil deficiencies in arid regions. Future research directions include optimizing reactor designs for energy efficiency and exploring coatings to further modulate nutrient release rates.
Q & A
Q. Critical Conditions :
- pH Control : Ammonia addition stabilizes the solution’s alkalinity, favoring crystallization.
- Temperature : Room temperature (20–25°C) minimizes side reactions like amorphous phosphate formation.
- Ionic Strength : High concentrations of competing ions (e.g., Ca²⁺) require chelating agents or pre-treatment to avoid impurities .
How can gravimetric and thermometric titration methods be applied to quantify magnesium or phosphate in this compound?
Basic Research Question
Gravimetric Analysis :
- Precipitate magnesium as ammonium magnesium phosphate by adding di-ammonium hydrogen orthophosphate and NH₃ to the filtrate.
- Filter through a No. 40 Whatman filter, wash with hot water to remove oxalate, and dissolve in 50% H₂SO₄.
- Titrate the liberated oxalate with standard KMnO₄ to calculate Mg content .
Q. Thermometric Titration :
- Buffer the sample to pH 10 with NH₃/NH₄Cl.
- Titrate with Mg²⁺ ions; the exothermic reaction (Mg²⁺ + NH₄⁺ + PO₄³⁻ → MgNH₄PO₄↓) allows precise orthophosphate quantification.
- Achieve a coefficient of variation (CV) <0.1 in fertilizer analysis .
What structural and compositional characterization techniques resolve discrepancies in the formula of this compound?
Basic Research Question
- XRD Analysis : Confirms crystalline struvite (MgNH₄PO₄·6H₂O) vs. other phases like bobierrite (Mg₃(PO₄)₂·8H₂O).
- Elemental Analysis : ICP-OES or EDTA titration verifies Mg:NH₄:PO₄ ratios.
- Thermogravimetry (TGA) : Distinguishes hydrated forms (e.g., 6H₂O in struvite) from anhydrous salts .
Common Pitfalls : Misidentification arises from incomplete washing (retained Ca²⁺ or K⁺) or improper drying, altering hydration states .
How can researchers optimize struvite synthesis to mitigate calcium interference in wastewater matrices?
Advanced Research Question
Calcium competes with Mg²⁺, forming Ca₃(PO₄)₂ instead of struvite. Mitigation strategies include:
- Pre-Treatment : Acidify digestate to pH <5.5 to dissolve calcium phosphates.
- Chelation : Add citrate or EDTA to sequester Ca²⁺.
- Selective Precipitation : Use excess Mg²⁺ (Mg:Ca >2:1) to favor struvite nucleation .
Table 1 : Efficiency of Calcium Mitigation Methods
| Method | Struvite Purity (%) | Recovery Efficiency (%) | Reference |
|---|---|---|---|
| Acidification (pH 5) | 92 | 78 | |
| EDTA Chelation | 88 | 85 | |
| Mg:Ca = 3:1 | 95 | 91 |
What experimental design considerations are critical for electrochemical recovery of this compound from wastewater?
Advanced Research Question
- Electrode Selection : Mg/SS (stainless steel) systems release Mg²⁺ anodically, enhancing PO₄³⁻ and NH₄⁺ co-precipitation.
- Current Density : 10–20 mA/cm² balances reaction kinetics and energy efficiency.
- Reaction Time : 2 hours achieves >95% PO₄³⁻ removal, but NH₄⁺ removal requires longer durations or pH adjustments .
Data Contradiction Note : Struvite may not form despite PO₄³⁻/NH₄⁺ removal; instead, amorphous Mg₃(PO₄)₂ or Mg(OH)₂ may dominate. Confirm phases via XRD .
How should researchers interpret contradictory data when expected this compound precipitates are not observed?
Advanced Research Question
- Phase Analysis : Use XRD or FTIR to identify unexpected phases (e.g., newberyite, MgHPO₄·3H₂O).
- Solution Chemistry : Model ion activities (e.g., using PHREEQC) to predict stability fields of competing phases.
- Kinetic Factors : Struvite crystallization is slower than amorphous phases; extend aging time or seed with struvite crystals .
Case Study : In Mg/SS systems, rapid Mg²⁺ release favors Mg₃(PO₄)₂ over struvite. Adjust NH₄⁺ concentration to shift equilibrium .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
